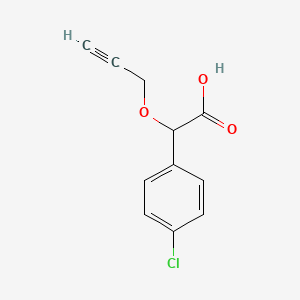
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid
Cat. No. B8615273
M. Wt: 224.64 g/mol
InChI Key: UODLIGAEPGYRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08129560B2
Procedure details


4-Chloro-benzaldehyde (7.2 g) in propargyl alcohol (15 ml) is heated to 50° C. A mixture of potassium hydroxide (31.2 g, assay 90%) in propargyl alcohol (150 ml) as well as a mixture of bromoform (13 g) in propargylalcohol (15 ml) are added simultaneously over 1 hour at 50° C. The reaction mixture is stirred at 50° C. for additional 5 hours. After cooling to room temperature water (150 ml) is added. The resulting mixture is extracted with tert butyl methyl ether (150 ml). The organic phase is again extracted with 4M potassium hydroxide (50 ml). The aqueous alkaline extracts are combined and made acidic (pH<3) by addition of concentrated hydrochloric acid. The aqueous phase is extracted with tert butyl methyl ether (2×150 ml). The organic phases are combined, extracted with water (1×100 ml), dried (magnesium sulfate) and evaporated. (4-Chloro-phenyl)-prop-2-ynyloxy-acetic acid (10.4 g) is obtained as oil, which solidifies on standing.







Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[OH-:10].[K+].[CH:12](Br)(Br)Br.[OH2:16].[CH2:17](O)[C:18]#[CH:19]>>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([O:7][CH2:17][C:18]#[CH:19])[C:12]([OH:16])=[O:10])=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)O
|
Step Two
|
Name
|
|
|
Quantity
|
31.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)O
|
Step Three
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)O
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at 50° C. for additional 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added simultaneously over 1 hour at 50° C
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture is extracted with tert butyl methyl ether (150 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase is again extracted with 4M potassium hydroxide (50 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by addition of concentrated hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted with tert butyl methyl ether (2×150 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with water (1×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulfate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)O)OCC#C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
